1-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride
Overview
Description
1-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C7H13F3N2.2HCl. It is a fluorinated amine derivative, often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride typically involves the reaction of piperidine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the dihydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: It is used in the study of biological systems and interactions due to its unique fluorinated structure.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride can be compared with other fluorinated amines, such as:
1-(2,2,2-Trifluoroethyl)piperidin-4-amine: Similar structure but without the dihydrochloride salt form.
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine: Contains an additional methyl group, which can alter its chemical properties and applications.
This compound’s uniqueness lies in its specific trifluoroethyl group and dihydrochloride form, which can influence its reactivity and interactions in various scientific contexts.
Biological Activity
1-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a piperidine core with a trifluoroethyl substituent, which may enhance its pharmacological properties. The presence of fluorine atoms often contributes to increased metabolic stability and lipophilicity, potentially improving bioavailability.
Cytotoxicity and Anticancer Activity
Research indicates that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxic Effects : Studies have demonstrated that certain piperidone compounds induce cell death in breast, pancreatic, leukemia, and colon cancer cell lines. These compounds act via the intrinsic apoptotic pathway, activating caspases and leading to DNA fragmentation .
- Proteasome Inhibition : Some piperidine-based compounds have been shown to act as proteasome inhibitors, which can contribute to their anticancer properties by disrupting protein degradation pathways essential for cancer cell survival .
Pharmacokinetics
Although specific pharmacokinetic data for this compound is scarce, the general trends observed in related compounds suggest:
- Absorption and Distribution : The incorporation of trifluoroethyl groups may enhance the lipophilicity of the compound, potentially leading to improved absorption.
- Metabolic Stability : Fluorinated compounds often exhibit increased resistance to metabolic degradation, which could prolong their action in vivo .
Case Studies
Several studies highlight the biological activity of piperidine derivatives:
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)piperidin-4-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2.2ClH/c8-7(9,10)5-12-3-1-6(11)2-4-12;;/h6H,1-5,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIIKLMNKWPUJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177271-15-6 | |
Record name | 1-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.